![molecular formula C23H22N2O5S B1334018 Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid CAS No. 149563-21-3](/img/structure/B1334018.png)
Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid” is a complex organic compound. It’s a small-molecule mimic of Xaa-trans-Pro dipeptide in poly-L-proline type II helix conformation . It’s based upon a (3R, 6S, 9S)-2-oxo-1-azabicyclo [4.3.0]nonane core structure .
Synthesis Analysis
The synthesis of this compound has been achieved from L-pyroglutamic acid in twelve linear steps with a yield of 9.9% . The process involves the cleavage of Methyl N-Boc-pyroglutamate with vinylmagnesium bromide to produce an acyclic γ-vinyl ketone. A Michael addition of N-diphenylmethyleneglycine tert-butyl ester is then performed .
Molecular Structure Analysis
The molecular structure of this compound is based on a (3R, 6S, 9S)-2-oxo-1-azabicyclo [4.3.0]nonane core structure . The crystal structure of a similar compound has been analyzed using a combination of 1H NMR spectroscopy, X-ray crystallography, and circular dichroism spectroscopy .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the cleavage of Methyl N-Boc-pyroglutamate with vinylmagnesium bromide to produce an acyclic γ-vinyl ketone, followed by a Michael addition of N-diphenylmethyleneglycine tert-butyl ester .
Aplicaciones Científicas De Investigación
Efficient Synthesis for Peptidomimetic Applications
- Synthesis Methodology : This compound is synthesized efficiently from pyroglutamic acid, serving as a rigid dipeptide mimetic, useful in peptide-based drug discovery. This synthesis process includes cleaving methyl N-Boc-pyroglutamate with vinylmagnesium bromide, followed by Michael addition and hydrogenolysis, resulting in a suitable building block for solid-phase synthesis (Mandal et al., 2005).
Stereocontrolled Synthesis of Stereoisomers
- Production of Stereoisomers : Research demonstrates the stereocontrolled synthesis of all eight stereoisomers of this compound, emphasizing its importance in creating specific molecular configurations for various applications (Mulzer et al., 2000).
Application in Antibiotic Activity
- Antibacterial Properties : A study incorporated this dipeptide into gramicidin S, replacing D-Phe-Pro sequences. The resulting GS analogue showed equivalent antibacterial activity to that of GS, indicating its potential in developing antibiotics (Sato & Nagai, 1986).
Development of New Molecular Scaffolds
- Molecular Scaffolding : The synthesis of N-Fmoc-protected dipeptide isosters, starting from tartaric acid and α-amino acids, has led to the development of new molecular scaffolds. These scaffolds are crucial in diversifying dipeptide isosters for use in peptidomimetic synthesis (Cini et al., 2002).
Functional Material Fabrication
- Building Blocks for Functional Materials : Amino acids and peptides modified with Fmoc group, like the one , have unique self-assembly features. They are extensively used as bio-inspired building blocks in cell cultivation, bio-templating, drug delivery, and therapeutic applications due to their hydrophobicity and aromaticity (Tao et al., 2016).
Solid Phase Peptide Synthesis
- Peptide Synthesis Applications : The compound's derivates have been extensively used in solid phase peptide synthesis, contributing to the creation of biologically active and isotopically labeled peptides and small proteins (Fields & Noble, 2009).
Propiedades
IUPAC Name |
(3R,6S,8aS)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-2,3,6,7,8,8a-hexahydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c26-21-18(9-10-20-25(21)19(12-31-20)22(27)28)24-23(29)30-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-20H,9-12H2,(H,24,29)(H,27,28)/t18-,19-,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWABBJIOTKTQFS-UFYCRDLUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2N(C(CS2)C(=O)O)C(=O)C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2N([C@@H](CS2)C(=O)O)C(=O)[C@H]1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.